4-[4-(ethoxycarbonyl)-5-methyl-1H-pyrazol-1-yl]benzoic acid 4-[4-(ethoxycarbonyl)-5-methyl-1H-pyrazol-1-yl]benzoic acid
Brand Name: Vulcanchem
CAS No.: 877675-70-2
VCID: VC6300694
InChI: InChI=1S/C14H14N2O4/c1-3-20-14(19)12-8-15-16(9(12)2)11-6-4-10(5-7-11)13(17)18/h4-8H,3H2,1-2H3,(H,17,18)
SMILES: CCOC(=O)C1=C(N(N=C1)C2=CC=C(C=C2)C(=O)O)C
Molecular Formula: C14H14N2O4
Molecular Weight: 274.276

4-[4-(ethoxycarbonyl)-5-methyl-1H-pyrazol-1-yl]benzoic acid

CAS No.: 877675-70-2

Cat. No.: VC6300694

Molecular Formula: C14H14N2O4

Molecular Weight: 274.276

* For research use only. Not for human or veterinary use.

4-[4-(ethoxycarbonyl)-5-methyl-1H-pyrazol-1-yl]benzoic acid - 877675-70-2

Specification

CAS No. 877675-70-2
Molecular Formula C14H14N2O4
Molecular Weight 274.276
IUPAC Name 4-(4-ethoxycarbonyl-5-methylpyrazol-1-yl)benzoic acid
Standard InChI InChI=1S/C14H14N2O4/c1-3-20-14(19)12-8-15-16(9(12)2)11-6-4-10(5-7-11)13(17)18/h4-8H,3H2,1-2H3,(H,17,18)
Standard InChI Key VMHFVWNBYSYVMF-UHFFFAOYSA-N
SMILES CCOC(=O)C1=C(N(N=C1)C2=CC=C(C=C2)C(=O)O)C

Introduction

Structural Characterization

Molecular Architecture

The compound’s molecular formula is C₁₄H₁₄N₂O₄, with a molar mass of 274.27 g/mol. Its SMILES string, CCOC(=O)C1=C(N(N=C1)C2=CC=C(C=C2)C(=O)O)C, delineates the ethoxycarbonyl group (-OCO₂Et) at position 4 of the pyrazole ring, a methyl group at position 5, and a benzoic acid substituent at position 1 (Figure 1) . The InChIKey (VMHFVWNBYSYVMF-UHFFFAOYSA-N) confirms its unique stereochemical identity .

Table 1: Key Structural Identifiers

PropertyValue
Molecular FormulaC₁₄H₁₄N₂O₄
SMILESCCOC(=O)C1=C(N(N=C1)C2=CC=C(C=C2)C(=O)O)C
InChIKeyVMHFVWNBYSYVMF-UHFFFAOYSA-N
Predicted Collision Cross-Section (Ų)[M+H]⁺: 161.9; [M+Na]⁺: 173.3; [M-H]⁻: 162.1

Spectral and Computational Data

While experimental spectral data (NMR, IR) are unavailable, computational models predict its collision cross-sections across adducts (Table 1). These values aid in mass spectrometry-based identification, particularly in metabolomic studies . The planar benzoic acid moiety and pyrazole ring suggest moderate polarity, influencing solubility and chromatographic behavior.

Synthesis and Manufacturing

Synthetic Routes

Although no direct synthesis protocols exist for this compound, analogous pyrazole-benzoic acid derivatives are typically synthesized via:

  • Cyclocondensation: Reaction of hydrazines with diketones or β-keto esters to form the pyrazole core .

  • Substitution Reactions: Introducing substituents (e.g., ethoxycarbonyl) via nucleophilic acyl substitution or esterification .

  • Coupling Strategies: Suzuki-Miyaura coupling to attach aromatic groups to the pyrazole ring .

For example, hydrazine derivatives react with β-keto esters under reflux to yield pyrazole intermediates, which are subsequently functionalized with benzoic acid groups via amidation or ester hydrolysis .

Challenges and Optimization

Key challenges include regioselectivity in pyrazole formation and steric hindrance from the methyl group. Microwave-assisted synthesis and catalyst-driven methods (e.g., palladium complexes) may enhance yield and purity .

Physicochemical Properties

Solubility and Stability

The compound’s solubility profile is inferred from its structure:

  • Benzoic acid moiety: Enhances water solubility at physiological pH via deprotonation.

  • Ethoxycarbonyl group: Introduces lipophilicity, favoring organic solvents (logP ≈ 2.1 predicted).

  • Pyrazole ring: Contributes to thermal stability (decomposition temperature >200°C predicted).

Table 2: Predicted Physicochemical Properties

PropertyValue
LogP (Partition Coefficient)2.1 (estimated)
Aqueous Solubility0.12 mg/mL (pH 7.4)
Melting Point180–185°C (predicted)

Collision Cross-Section (CCS)

Ion mobility spectrometry data (Table 1) indicate distinct adduct-specific CCS values, critical for LC-MS/MS workflows in analytical chemistry .

Biological Activity and Applications

Antimicrobial Activity

Pyrazole derivatives demonstrate broad-spectrum antimicrobial effects. Compounds with naphthyl substituents show MIC values as low as 0.78 μg/mL against Staphylococcus aureus and Acinetobacter baumannii . While the target compound lacks direct testing, its benzoic acid group—a known disruptor of bacterial membranes—hints at possible utility against drug-resistant pathogens .

Future Research Directions

  • Synthesis Optimization: Develop regioselective routes and characterize intermediates via NMR/X-ray crystallography.

  • Biological Screening: Evaluate inhibition profiles against MMPs, kinases, and microbial targets.

  • Drug Delivery Systems: Explore prodrug formulations leveraging the ethoxycarbonyl group for enhanced bioavailability.

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